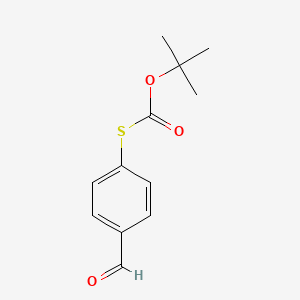
thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is a heterocyclic organic compound with the molecular formula C12H14O3S and a molecular weight of 238.3 g/mol . This compound is known for its unique structure, which includes a thiocarbonic acid ester and a formyl-phenyl group. It is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester typically involves the esterification of thiocarbonic acid with o-tert-butyl alcohol and S-(4-formyl-phenyl) alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters, and thioesters
Applications De Recherche Scientifique
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester involves its interaction with molecular targets such as enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification . The ester group can undergo hydrolysis, releasing the active thiocarbonic acid, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester can be compared with other similar compounds, such as:
Thiocarbonic acid esters: These compounds share the thiocarbonic acid moiety but differ in the ester group, leading to variations in reactivity and applications.
Formyl-phenyl esters: These compounds have the formyl-phenyl group but differ in the ester moiety, affecting their chemical properties and uses.
List of Similar Compounds
- Thiocarbonic acid o-tert-butyl ester
- S-(4-formyl-phenyl) ester
- Thiocarbonic acid methyl ester
- S-(4-formyl-phenyl) thiol
Activité Biologique
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a thiocarbonic acid backbone with a tert-butyl ester group and a formyl-substituted phenyl moiety. This unique structure may contribute to its biological activity, particularly in cancer therapeutics.
Synthesis
The synthesis of this compound typically involves the reaction of thiocarbonic acid derivatives with tert-butyl alcohol in the presence of a catalyst. The following general reaction scheme can be outlined:
- Formation of Thiocarbonic Acid Derivative : React thiol with carbon disulfide to form thiocarbonic acid.
- Esterification : Treat the thiocarbonic acid with tert-butyl alcohol under acidic conditions to produce the corresponding ester.
- Substitution : Introduce the 4-formyl-phenyl group through nucleophilic substitution.
Anticancer Activity
Recent studies have indicated that compounds similar to thiocarbonic acid o-tert-butyl ester exhibit significant anticancer properties. For instance, research on related tert-butyl esters has shown efficacy against various breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating the potential of these compounds as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiocarbonic Acid Ester | MCF-7 | 15 | Induces apoptosis via caspase activation |
| Related Ester | MDA-MB-231 | 20 | Inhibits proliferation through cell cycle arrest |
Table 1: Anticancer activity of thiocarbonic acid o-tert-butyl ester and related compounds
The biological activity is believed to stem from multiple mechanisms:
- Apoptosis Induction : Compounds trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : They interfere with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Metastasis : Some studies suggest that these compounds may reduce metastatic potential by modulating signaling pathways involved in cell adhesion and migration.
Case Studies
-
Case Study 1: Efficacy in Breast Cancer Models
- A study investigated the effects of thiocarbonic acid o-tert-butyl ester on MCF-7 and MDA-MB-231 cells, revealing that treatment led to a significant reduction in cell viability after 72 hours, comparable to established chemotherapeutics like tamoxifen.
-
Case Study 2: Pharmacokinetic Studies
- Pharmacokinetic evaluations showed that the compound exhibited favorable absorption characteristics and metabolic stability, suggesting potential for further development as an anticancer agent.
Propriétés
Formule moléculaire |
C12H14O3S |
|---|---|
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
tert-butyl (4-formylphenyl)sulfanylformate |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 |
Clé InChI |
AANXOPGCFWCAFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)SC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















